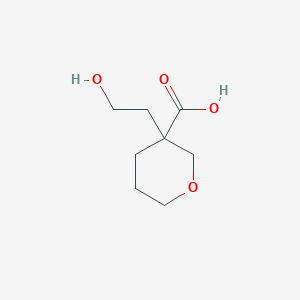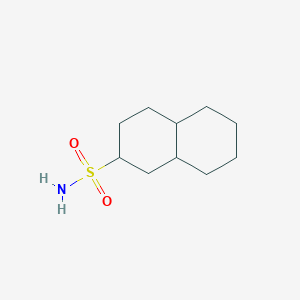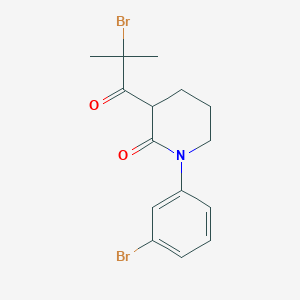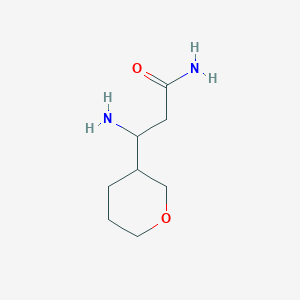
3-Amino-3-(oxan-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(oxan-3-yl)propanamide is a synthetic compound with the molecular formula C8H17ClN2O2. It is commonly used in scientific experiments and is known for its unique chemical structure, which includes an amino group and an oxan ring. This compound is typically found as a white or off-white powder .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(oxan-3-yl)propanamide involves multiple steps. One common method starts with the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. This process uses starting materials such as succinic anhydride and aminoguanidine hydrochloride. The reaction conditions often involve microwave irradiation to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring .
Industrial Production Methods: Industrial production methods for this compound typically involve bulk custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-(oxan-3-yl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted products.
Scientific Research Applications
3-Amino-3-(oxan-3-yl)propanamide has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating biochemical pathways and enzyme interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Additionally, it has industrial applications in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Amino-3-(oxan-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The amino group and oxan ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds:
- 3-Amino-3-(oxan-4-yl)propanamide
- 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
Uniqueness: 3-Amino-3-(oxan-3-yl)propanamide is unique due to its specific chemical structure, which includes an oxan ring and an amino group. This structure imparts distinct reactivity and binding properties, making it valuable for various scientific applications .
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-amino-3-(oxan-3-yl)propanamide |
InChI |
InChI=1S/C8H16N2O2/c9-7(4-8(10)11)6-2-1-3-12-5-6/h6-7H,1-5,9H2,(H2,10,11) |
InChI Key |
NEOVKEVPYPOEMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine](/img/structure/B13242998.png)
![1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13243014.png)
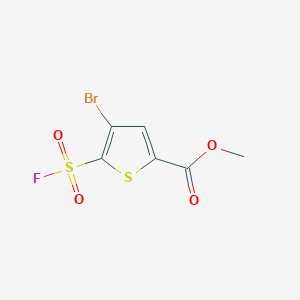
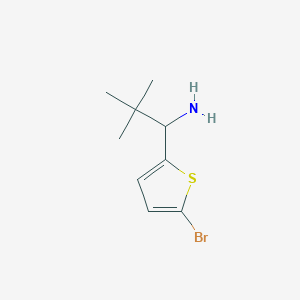
![2-[(2-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13243033.png)

![6,7-Dihydro-5h-cyclopenta[b]pyridine-7-sulfonyl chloride](/img/structure/B13243038.png)

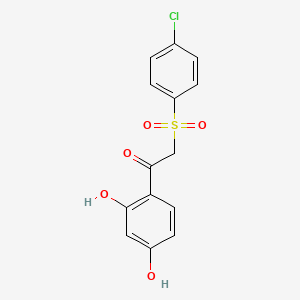
![7-(Aminomethyl)-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B13243048.png)
